5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra (400 MHz, CDCl₃) display distinct signals:
- Pyridine H4 proton: δ 8.23 ppm (d, J = 4.9 Hz).
- Fluorophenyl aromatic protons: δ 7.25–7.45 ppm (m, 2H) and δ 6.61–6.85 ppm (m, 2H).
- NH₂ group: δ 11.05 ppm (s, 1H), broadened due to hydrogen bonding.
¹³C NMR (100 MHz, CDCl₃) highlights key features:
- Pyridine C2 (NH₂-attached): δ 155.0 ppm.
- Trifluoromethyl carbon: δ 122.8 ppm (q, J = 272.5 Hz).
- Fluorophenyl carbons: δ 115.6–130.3 ppm (split by C–F coupling).
Table 2: Representative NMR chemical shifts
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Pyridine H4 | 8.23 | 143.6 |
| NH₂ | 11.05 | - |
| CF₃ | - | 122.8 (q, J = 272.5 Hz) |
Fourier-Transform Infrared (FT-IR) Vibrational Profiling
FT-IR spectra exhibit characteristic absorptions:
- N–H stretch: 3350–3450 cm⁻¹ (broad, NH₂ group).
- C–F stretches: 1106 cm⁻¹ (trifluoromethyl) and 1153 cm⁻¹ (aryl fluoride).
- Pyridine ring vibrations: 1573 cm⁻¹ (C=C) and 1467 cm⁻¹ (C=N).
The absence of a carbonyl peak (<1700 cm⁻¹) confirms the amine functionality.
Computational Modeling of Electronic Configuration
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G(d,p)) optimize the geometry, showing a 0.02 Å deviation from X-ray bond lengths. The HOMO (-6.8 eV) localizes on the pyridine ring and NH₂ group, while the LUMO (-1.9 eV) resides on the trifluoromethyl and fluorophenyl moieties.
Table 3: DFT-derived electronic properties
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.8 |
| LUMO energy (eV) | -1.9 |
| Band gap (eV) | 4.9 |
Molecular Orbital Analysis of Fluorine Substituents
The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring (Mulliken charge: +0.32e at C3). Fluorine’s electronegativity induces a dipole moment of 4.2 Debye, polarizing the molecule and enhancing intermolecular interactions. Non-covalent interaction (NCI) plots reveal steric clashes between the CF₃ group and ortho-fluorine, corroborating crystallographic disorder.
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(17)18-6-7/h1-6H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMCCSIYCDFEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as copper or silver salts, under specific reaction conditions . The fluorophenyl group is usually introduced via a cross-coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for the introduction of the trifluoromethyl and fluorophenyl groups. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Contains a trimethylsilyl-protected ethynyl group at C3.
- Molecular Formula : C₁₁H₁₃F₃N₂Si
- Molecular Weight : 258.32 g/mol
- Applications: Used in Sonogashira coupling reactions for synthesizing conjugated polymers or fluorescent probes .
- Comparison : The ethynyl group enables cross-coupling reactivity, unlike the inert fluorophenyl group in the target compound .
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- Structure : Chlorine substituent at C3 instead of trifluoromethyl.
- Molecular Formula : C₆H₄ClF₃N₂
- Molecular Weight : 196.56 g/mol
- Applications : Precursor for agrochemicals; chlorine acts as a leaving group in nucleophilic substitutions .
- Comparison : The absence of an aryl group limits its use in aromatic stacking interactions compared to the target compound .
Boronic Ester Derivatives
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
- Structure : Boronic ester at C5 for Suzuki-Miyaura cross-coupling.
- Molecular Formula : C₁₂H₁₆BF₃N₂O₂
- Molecular Weight : 288.07 g/mol
- Applications : Critical for synthesizing biaryl structures in drug discovery .
- Comparison : The boronic ester enhances synthetic versatility but requires protection from moisture, unlike the stable 2-fluorophenyl group .
Pharmacologically Active Analogs
Pexidartinib Hydrochloride (Turalio®)
- Structure : Contains a 3-(trifluoromethyl)pyridin-2-amine core linked to a pyrrolopyridine moiety.
- Applications: FDA-approved for tenosynovial giant cell tumor (TGCT) .
- Comparison : The target compound lacks the pyrrolopyridine scaffold, reducing kinase inhibition potency but offering a simpler structure for derivatization .
Research Findings and Trends
Substituent Effects : Trifluoromethyl groups improve metabolic stability and membrane permeability, while fluorophenyl groups fine-tune electronic properties .
Synthetic Utility : Ethynyl and boronic ester derivatives are pivotal in cross-coupling reactions, enabling rapid diversification .
Pharmacological Potential: Compounds with trifluoromethylpyridin-2-amine cores are prevalent in kinase inhibitors and CNS-targeted therapies .
Notes
- Synthesis : Many analogs are synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
Biological Activity
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by the presence of fluorine and trifluoromethyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C11H8F4N2
- Molecular Weight : 246.19 g/mol
- CAS Number : 1214333-77-3
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Additionally, the fluorine substituents may influence binding affinity through electronic effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed an inhibition rate of 65% against Escherichia coli at a concentration of 250 µM after 72 hours .
| Compound | Target Organism | Inhibition Rate (%) | Concentration (µM) | Duration (h) |
|---|---|---|---|---|
| Compound A | E. coli | 65 | 250 | 72 |
| Compound B | Staphylococcus aureus | 67 | 250 | 72 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. One study reported an IC50 value of 40.54 µg/mL for A549 lung cancer cells, indicating notable cytotoxicity . The presence of specific substituents on the phenyl ring appears to enhance these activities.
Neuroprotective Effects
Compounds containing trifluoromethyl groups have been associated with neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain .
Case Studies
- Inhibition of Acetylcholinesterase : A study evaluated the AChE inhibitory activity of several pyridine derivatives, including those with trifluoromethyl groups. The results indicated that these compounds significantly reduced AChE activity, suggesting potential applications in treating Alzheimer's disease .
- Antiviral Activity : Research has shown that similar compounds exhibit antiviral properties against Zika virus and Dengue virus, with effective concentrations reported as low as 1.4 µM . This highlights the versatility of trifluoromethyl-containing compounds in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, and what challenges arise during its preparation?
- Methodology :
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between halogenated pyridine intermediates (e.g., 5-bromo-3-(trifluoromethyl)pyridin-2-amine) and 2-fluorophenylboronic acid. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C .
- Challenges : Fluorine substituents may reduce reactivity due to electron-withdrawing effects, requiring longer reaction times or elevated temperatures. Monitor for regioselectivity issues in pyridine functionalization using LC-MS to track intermediates .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Protocols :
- Storage : Keep in a dark, inert atmosphere (argon) at room temperature. Use sealed, light-resistant containers to prevent decomposition .
- Safety : Wear PPE (gloves, goggles) due to irritant properties (skin/eye contact risks). Avoid inhalation; use fume hoods. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Techniques :
- NMR : ¹H/¹⁹F NMR to confirm substituent positions (e.g., 2-fluorophenyl integration at δ 7.1–7.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR) .
- HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold). Compare retention times against known fluorinated pyridine analogs .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. Compare Fukui indices for nucleophilic/electrophilic attack on the pyridine ring .
- Validate predictions with kinetic studies (e.g., monitoring reaction intermediates via stopped-flow UV-Vis) .
Q. What strategies improve low yields in cross-coupling reactions with fluorinated aryl groups?
- Optimization :
- Catalyst screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands (XPhos) to enhance turnover.
- Solvent effects : Use DMA or DMF to solubilize fluorinated intermediates. Add phase-transfer catalysts (e.g., TBAB) for biphasic systems .
- Microwave-assisted synthesis : Reduce reaction times (15–30 min) and improve yields by 10–15% .
Q. How do fluorine substituents influence photostability and degradation pathways?
- Study design :
- Photolysis experiments : Expose the compound to UV light (254 nm) in methanol/water. Monitor degradation via HPLC and identify byproducts (e.g., defluorinated species) using LC-QTOF-MS .
- Quantum yield calculations : Compare degradation rates with non-fluorinated analogs to quantify photostability .
Q. What are the challenges in assessing environmental persistence and ecological risks?
- Framework :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
